N-(4-methylsulfonylphenyl)formamide
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Overview
Description
N-(4-methylsulfonylphenyl)formamide is an organic compound characterized by the presence of a formamide group attached to a 4-methylsulfonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfonylphenyl)formamide typically involves the formylation of 4-methylsulfonylaniline. One common method includes the reaction of 4-methylsulfonylaniline with formic acid or formic acid derivatives under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, to yield the desired formamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can be implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylsulfonylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylsulfonylphenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)formamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.
N-(4-methylsulfanylphenyl)formamide: Contains a sulfanyl group instead of a sulfonyl group, leading to variations in reactivity and stability.
Uniqueness
N-(4-methylsulfonylphenyl)formamide is unique due to the presence of the sulfonyl group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDCMFVEMKOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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